molecular formula C13H16FN B2742248 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline CAS No. 1260759-04-3

7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline

Cat. No. B2742248
CAS RN: 1260759-04-3
M. Wt: 205.276
InChI Key: TWFBDFDHMDZDDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been considered .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline is based on the quinoline ring system, which is a widespread structure in nature . The quinoline ring system is the first representative of the family of benzazines bearing one nitrogen atom .


Chemical Reactions Analysis

Fluorinated quinolines, such as 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline, undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo novel approaches to functionalization, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Mechanism of Action

The mechanism of action of fluorinated quinolones is unique. They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporin’s and other chemotherapeutic antibacterials . This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .

Future Directions

Fluorinated quinolines, such as 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline, have found application in various fields including medicine and agriculture . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This indicates a promising future direction for this class of compounds.

properties

IUPAC Name

7-fluoro-2,2,4,6-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-8-5-10-9(2)7-13(3,4)15-12(10)6-11(8)14/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFBDFDHMDZDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53418942

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